2-Chloro-4-methylbenzenethiol
Description
Contextual Significance of Halogenated Thiophenols in Synthetic Design
Halogenated thiophenols are a class of organic compounds that have garnered considerable attention in synthetic chemistry. nih.gov Their utility stems from the presence of both a halogen substituent and a thiol group on an aromatic ring, which allows for a diverse range of chemical transformations. The halogen atom can participate in various cross-coupling reactions, while the thiol group can be engaged in nucleophilic substitutions, oxidations, and the formation of sulfur-containing heterocycles. This dual reactivity makes them valuable precursors for the synthesis of pharmaceuticals, agrochemicals, and materials. tandfonline.com The specific nature and position of the halogen and other substituents on the aromatic ring can fine-tune the molecule's reactivity, enabling selective transformations. nih.gov
Overview of Aromatic Thiol Chemistry within the Scope of Halogenated Arenes
The chemistry of aromatic thiols, particularly in the context of halogenated arenes, is rich and varied. The thiol group is a potent nucleophile and can readily displace leaving groups in nucleophilic aromatic substitution (SNAr) reactions, especially when the aromatic ring is activated by electron-withdrawing groups. acsgcipr.org Conversely, the carbon-halogen bond can be the site of reactivity. For instance, in plasmon-mediated reactions on gold nanoparticles, the carbon-halogen bond of halogenated thiophenols can be cleaved, leading to dehalogenation. aip.orgnih.gov The reactivity of the carbon-halogen bond generally follows the trend of C-I > C-Br > C-Cl > C-F, which is related to the bond dissociation energies. nih.gov The presence of both functionalities on the same molecule, as in 2-Chloro-4-methylbenzenethiol, presents opportunities for intramolecular reactions and the synthesis of complex fused ring systems.
Structural Basis for Reactivity Patterns in this compound
The reactivity of this compound is dictated by the electronic and steric influences of its substituents on the benzene (B151609) ring. The chlorine atom, being an electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution but also activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. The methyl group is an electron-donating group, which activates the ring towards electrophilic substitution. The thiol group is also an activating group and a strong nucleophile.
The specific arrangement of these groups in this compound leads to a unique reactivity profile. The chlorine at position 2 and the methyl group at position 4 create a distinct electronic environment. The thiol group at position 1 is sterically hindered by the adjacent chlorine atom, which can influence its reactivity in certain reactions. The interplay of these electronic and steric factors governs the site-selectivity of various transformations, making it a fascinating subject for detailed investigation.
Interactive Data Table: Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| This compound | 5375-97-3 | C₇H₇ClS | 158.65 | Contains chloro, methyl, and thiol groups. escientificsolutions.combldpharm.com |
| 4-Methylbenzenethiol (B89573) | 106-45-6 | C₇H₈S | 124.20 | Also known as p-Thiocresol. sigmaaldrich.com |
| 2-Methylbenzenethiol | 137-06-4 | C₇H₈S | 124.20 | Also known as o-Thiocresol. chemeo.com |
| 2-Chloro-1-methylbenzene | Not Available | C₇H₇Cl | Not Available | Colorless liquid, slightly soluble in water. chembk.com |
| 1-Bromo-2-chloro-4-methylbenzene | 6627-51-6 | C₇H₆BrCl | 205.48 | Contains both bromo and chloro substituents. scbt.com |
| 2-Chloro-1-iodo-4-methylbenzene | 116632-42-9 | C₇H₆ClI | Not Available | Aromatic halogenated compound. cymitquimica.com |
Research Gaps and Motivations for Comprehensive Investigation of this compound
Despite the recognized potential of halogenated thiophenols, a comprehensive investigation into the specific reactivity and synthetic applications of this compound is still lacking in the scientific literature. While general principles of aromatic thiol and halogenated arene chemistry are well-established, the unique substitution pattern of this particular molecule warrants a dedicated study.
Key research gaps include:
A systematic exploration of its utility in a broad range of modern synthetic reactions.
Detailed mechanistic studies to elucidate the factors governing regioselectivity in its transformations.
The development of novel synthetic routes that leverage its unique structural features to access new chemical entities.
The motivation for a comprehensive investigation stems from the potential to unlock new synthetic pathways and to gain a deeper understanding of structure-reactivity relationships in polyfunctional aromatic compounds. Such studies could lead to the discovery of new catalysts, reagents, and synthetic strategies with broad applicability in organic synthesis. For example, understanding its behavior in reactions like the Smiles rearrangement could lead to the synthesis of novel phenothiazines with potential biological activities. d-nb.info
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-methylbenzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLVGFCNAIAJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603959 | |
| Record name | 2-Chloro-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5375-97-3 | |
| Record name | 2-Chloro-4-methylbenzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 4 Methylbenzenethiol
Established Synthetic Pathways to Aryl Thiols and their Halogenated Analogues
The synthesis of aryl thiols, including halogenated derivatives like 2-Chloro-4-methylbenzenethiol, can be broadly categorized into several key approaches. These include direct introduction of a thiol group, reduction of sulfur-containing functional groups, and intramolecular rearrangement reactions.
Direct Thiolation Strategies for Chlorinated Methylbenzenes
Direct thiolation of an aromatic ring offers a straightforward route to aryl thiols. One common method involves the reaction of an aryl halide with a sulfur source. For instance, aryl iodides can be coupled with elemental sulfur in the presence of a copper catalyst (CuI) and a base like potassium carbonate (K₂CO₃) acs.orgorganic-chemistry.org. The resulting disulfide is then reduced to the corresponding thiol acs.org. While this method is effective for aryl iodides, its application to less reactive aryl chlorides, such as 2-chloro-4-methylbenzene, can be more challenging and may require more forcing conditions or specialized catalytic systems beilstein-journals.org.
Another approach involves the reaction of aryl halides with thiourea, followed by hydrolysis. This method, known as a variation of the Sandmeyer reaction when starting from a diazonium salt, provides a pathway to introduce the thiol group.
Table 1: Comparison of Direct Thiolation Methods
| Method | Sulfur Source | Catalyst/Reagent | Applicability to Chlorinated Methylbenzenes |
|---|---|---|---|
| Copper-catalyzed coupling | Elemental Sulfur | CuI / K₂CO₃ | More effective with aryl iodides; challenging for aryl chlorides. |
| Reaction with Thiourea | Thiourea | Followed by hydrolysis | Applicable, often via diazonium salt intermediate. |
Reductive Approaches from Sulfonyl Chlorides or Disulfides Precursors
A widely used method for the synthesis of aryl thiols is the reduction of aryl sulfonyl chlorides. wikipedia.org These precursors are often readily available through the chlorosulfonation of the corresponding arene. Various reducing agents can be employed for this transformation, including zinc and acid, or catalytic hydrogenation. google.comgoogle.comtaylorfrancis.com For example, aryl sulfonyl chlorides can be hydrogenated in the presence of a palladium catalyst and a base to neutralize the hydrogen chloride byproduct. google.comgoogle.com Triphenylphosphine has also been reported as an effective reagent for the reduction of sulfonyl chlorides to arylthiols. organic-chemistry.orgresearchgate.net
Symmetrical disulfides can also serve as precursors to thiols. The synthesis of disulfides can be achieved through the oxidation of thiols, and conversely, the reduction of the disulfide bond yields two equivalents of the thiol. chemrxiv.orgresearchgate.netrsc.orgresearchgate.netorganic-chemistry.org Common reducing agents for this purpose include sodium borohydride (B1222165) or triphenylphosphine. acs.org
Ring-Closure Reactions Incorporating the Thiol Moiety
While not a direct ring-forming reaction in the traditional sense for a simple benzene (B151609) derivative, the Newman-Kwart rearrangement represents a powerful intramolecular rearrangement that effectively synthesizes aryl thiols from phenols. organic-chemistry.orgwikipedia.orgthieme-connect.comacs.orgchem-station.com This reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate. The starting O-aryl thiocarbamate is prepared from the corresponding phenol (B47542). Subsequent hydrolysis of the resulting S-aryl thiocarbamate furnishes the desired thiophenol. wikipedia.org This method is particularly useful for introducing a thiol group onto an aromatic ring that contains a pre-existing hydroxyl group.
Precursor Synthesis and Functional Group Transformations Leading to this compound
The synthesis of this compound often begins with precursors that already contain the chloro and methyl substituents on the benzene ring. The key step is then the introduction of the thiol group.
Synthetic Routes from Halogenated Anilines or Phenols
A common and versatile precursor for the synthesis of this compound is 2-Chloro-4-methylaniline. hqrbio.comsigmaaldrich.comnih.govtcichemicals.com This aniline (B41778) derivative can be converted to the target thiol via a diazotization reaction followed by treatment with a sulfur-containing nucleophile.
Alternatively, 2-Chloro-4-methylphenol (B1207291) can serve as a starting material. google.comnih.gov The phenolic hydroxyl group can be converted to a thiol group through the aforementioned Newman-Kwart rearrangement. This involves the formation of an O-(2-chloro-4-methylphenyl) thiocarbamate, which upon heating, rearranges to the S-(2-chloro-4-methylphenyl) thiocarbamate. Hydrolysis of this intermediate then yields this compound.
Table 2: Precursors for this compound Synthesis
| Precursor | Key Transformation | Intermediate |
|---|---|---|
| 2-Chloro-4-methylaniline | Diazotization and Thiolation | 2-Chloro-4-methylbenzenediazonium salt |
| 2-Chloro-4-methylphenol | Newman-Kwart Rearrangement | S-(2-chloro-4-methylphenyl) thiocarbamate |
Role of Diazotization and Subsequent Thiolation
The diazotization of an aromatic amine, such as 2-Chloro-4-methylaniline, is a cornerstone of aromatic chemistry for introducing a wide range of functional groups. icrc.ac.irresearchgate.netchemicalnote.comyoutube.comacs.org The reaction is typically carried out by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid, like hydrochloric acid, at low temperatures to form a diazonium salt. chemicalnote.com
This diazonium salt is a versatile intermediate. For the synthesis of thiols, it can be subjected to the Leuckart thiophenol reaction. wikipedia.orgdbpedia.orgdrugfuture.comorganic-chemistry.orgwikiwand.com This involves the reaction of the diazonium salt with a xanthate, such as potassium ethyl xanthate, to form an aryl xanthate. organic-chemistry.org Subsequent hydrolysis of the aryl xanthate yields the desired aryl thiol. wikipedia.orgdrugfuture.com This method provides a reliable pathway to introduce the thiol group at the position of the original amino group.
Utility of Substituted Benzenethiol (B1682325) Intermediates in Scaffold Construction
Substituted benzenethiols, including this compound, are valuable intermediates in organic synthesis due to the versatile reactivity of the thiol group. They serve as crucial building blocks for constructing complex molecular scaffolds, particularly in the pharmaceutical and materials science sectors.
The thiol moiety is an excellent nucleophile, readily participating in S-alkylation, S-arylation, and addition reactions. This reactivity allows for the facile construction of diaryl sulfides, which are significant structural motifs in many biologically active compounds. For instance, the reaction of a benzenethiol with an aryl halide, often catalyzed by copper or palladium complexes, yields a diaryl sulfide (B99878) scaffold. These scaffolds are explored for a range of therapeutic applications.
Furthermore, substituted benzenethiols are key precursors for the synthesis of heterocyclic compounds. A prominent example is the synthesis of benzothiazoles, which involves the condensation of a 2-aminobenzenethiol with various electrophiles like aldehydes, ketones, or carboxylic acids. mdpi.comnih.gov Benzothiazole derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticonvulsant, and antitumor properties. ijcrt.org The specific substituents on the benzenethiol ring, such as the chloro and methyl groups in this compound, are crucial for modulating the biological activity and physicochemical properties of the final heterocyclic scaffold.
The utility of these intermediates is summarized in the table below, highlighting the types of scaffolds constructed and their potential applications.
| Intermediate | Scaffold Type | Synthetic Reaction | Potential Applications |
| Substituted Benzenethiol | Diaryl Sulfide | C-S Cross-Coupling | Pharmaceuticals, Agrochemicals |
| 2-Aminobenzenethiol | Benzothiazole | Condensation/Cyclization | Medicinal Chemistry, Dyes |
| Substituted Benzenethiol | Thioether | Nucleophilic Substitution | Materials Science, Ligand Synthesis |
Optimization of Reaction Conditions for this compound Synthesis
The efficient synthesis of this compound hinges on the careful optimization of reaction conditions for each synthetic step. A common and effective route begins with the regioselective chlorination of 4-methylphenol (p-cresol), followed by the conversion of the resulting 2-chloro-4-methylphenol into the target thiol.
Catalyst Systems for Thiolation and Chlorination Reactions
Chlorination: The primary challenge in the first step is to achieve selective chlorination at the position ortho to the hydroxyl group of 4-methylphenol, avoiding other isomers. The hydroxyl group is a strong activating ortho-, para-director. Since the para position is blocked by the methyl group, substitution is directed to the two ortho positions. To enhance selectivity for the desired 2-chloro isomer, specific catalyst systems are employed. A patented process describes the use of a catalyst system comprising one or more Lewis acids (e.g., aluminum chloride, ferric chloride) and one or more diaryl sulfides. google.com This dual-catalyst system has been shown to provide high isomeric selectivity for chlorination ortho to the hydroxyl group, yielding 2-chloro-4-methylphenol in yields greater than 90%. google.com
Thiolation: The conversion of the phenolic hydroxyl group to a thiol group can be accomplished through several methods.
Newman-Kwart Rearrangement: This is a widely used method for converting phenols to thiophenols. wikipedia.org It involves two main steps:
Formation of an O-aryl thiocarbamate by reacting 2-chloro-4-methylphenol with a dialkylthiocarbamoyl chloride.
Thermal or catalyzed rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate. While this rearrangement can be performed thermally at high temperatures, palladium complexes and organic photoredox catalysts can facilitate the reaction under milder conditions. wikipedia.orgchem-station.com
Hydrolysis of the S-aryl thiocarbamate, typically with a strong base like sodium hydroxide (B78521) or potassium hydroxide, to yield the final this compound. organic-chemistry.org
Reduction of Sulfonyl Chlorides: An alternative route involves the synthesis of the corresponding sulfonyl chloride, 2-chloro-4-methylbenzenesulfonyl chloride, which is then reduced to the thiophenol. Common reducing agents for this transformation include zinc dust in an acidic medium or triphenylphosphine. nih.govorgsyn.org The reduction of benzenesulfonyl chlorides to thiophenols is a well-established method, though it can be limited by the presence of other reducible functional groups. google.com
The following table summarizes catalyst systems for the key transformations.
| Reaction Step | Starting Material | Catalyst/Reagent | Purpose |
| Chlorination | 4-Methylphenol | Lewis Acid (e.g., AlCl₃) + Diaryl Sulfide | High regioselectivity for ortho-chlorination google.com |
| Thiolation (via Newman-Kwart) | 2-Chloro-4-methylphenol | 1. Dialkylthiocarbamoyl chloride2. Heat or Pd/Photoredox catalyst3. NaOH or KOH | Conversion of phenol to thiol wikipedia.orgorganic-chemistry.org |
| Thiolation (via Reduction) | 2-Chloro-4-methylbenzenesulfonyl chloride | Zinc dust/acid or PPh₃ | Reduction of sulfonyl chloride to thiol nih.govorgsyn.org |
Solvent Effects and Temperature Regimes in Synthetic Protocols
The choice of solvent and the control of temperature are critical for maximizing yield and selectivity in the synthesis of this compound.
For the ortho-chlorination of 4-methylphenol , the reaction can be carried out at temperatures ranging from 0°C to 100°C. google.com Lower temperatures are often preferred to minimize the formation of undesired byproducts. This reaction can be performed without a solvent, which is advantageous for industrial applications by reducing waste and simplifying product isolation.
The Newman-Kwart rearrangement is highly dependent on temperature and solvent.
Temperature: The thermal rearrangement typically requires high temperatures, often between 200°C and 300°C. wikipedia.org Microwave-assisted heating can be employed to achieve these temperatures rapidly and maintain better control, potentially reducing reaction times and side product formation. organic-chemistry.org Palladium-catalyzed versions of the rearrangement can proceed at significantly lower temperatures, around 100°C, while photoredox-catalyzed methods can even be conducted at room temperature. chem-station.com
Solvent: While the reaction is unimolecular, polar aprotic solvents can help stabilize the zwitterionic intermediate. organic-chemistry.org High-boiling point solvents like diphenyl ether, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are often used for the thermal process. organic-chemistry.org The choice of solvent can influence the reaction rate; for example, a reaction that gives only a 10% yield in xylene might produce up to 80% in the more polar formic acid. organic-chemistry.org
The table below outlines typical conditions for these key synthetic steps.
| Synthetic Step | Temperature Range | Solvent System | Impact of Conditions |
| Chlorination of 4-methylphenol | 0°C – 100°C google.com | Often solvent-free | Controls reaction rate and byproduct formation. |
| Thermal Newman-Kwart Rearrangement | 200°C – 300°C wikipedia.org | High-boiling polar aprotic (e.g., diphenyl ether) | High temperature is necessary to overcome activation energy; polar solvents can stabilize the intermediate. organic-chemistry.org |
| Catalyzed Newman-Kwart Rearrangement | Room Temp. – 100°C chem-station.com | Varies with catalyst | Milder conditions, broader functional group tolerance. |
| Hydrolysis of S-aryl thiocarbamate | Varies (often reflux) | Aqueous NaOH or methanolic KOH | Drives reaction to completion to form the thiophenolate salt. organic-chemistry.org |
Reaction Kinetics and Process Efficiency in Industrial Scale-Up
Understanding the reaction kinetics is fundamental for transitioning a synthetic protocol from the laboratory to an industrial scale, ensuring process efficiency, safety, and cost-effectiveness.
The chlorination of phenols generally follows second-order kinetics, being first-order with respect to both the phenol and the chlorinating agent. nih.gov The rate of reaction is influenced by the substituents on the phenol ring, temperature, and the catalyst system used. Kinetic studies on the chlorination of p-cresol, a closely related process, help in modeling the reactor design and optimizing residence time to maximize the yield of the desired 2-chloro-4-methylphenol while minimizing over-chlorination to dichlorinated products. core.ac.uk
The Newman-Kwart rearrangement has been shown through kinetic experiments to be a unimolecular, intramolecular process that exhibits first-order kinetics. organic-chemistry.orgnih.gov The rate of rearrangement is highly sensitive to the electronic properties of the aryl group; electron-withdrawing groups in the ortho- and para-positions accelerate the reaction by stabilizing the negative charge in the transition state. organic-chemistry.org The large negative entropy of activation supports the proposed cyclic four-membered transition state. organic-chemistry.org For industrial scale-up, the high temperatures required for the thermal process pose challenges related to energy costs and potential thermal degradation of the product. The development of catalyzed, lower-temperature processes is therefore crucial for improving efficiency and safety. The use of continuous flow reactors could also offer advantages for managing the high temperatures and improving heat transfer and control over reaction time.
Chemo- and Regioselectivity in the Synthesis of this compound
Chemoselectivity: The primary chemoselectivity challenge lies in the chlorination step. The reaction must selectively chlorinate the aromatic ring without causing chlorination of the methyl group. Electrophilic aromatic chlorination using agents like sulfuryl chloride or chlorine gas in the presence of a Lewis acid catalyst favors ring substitution. Radical chlorination of the methyl group, which typically occurs under UV light or at very high temperatures, is avoided under these conditions.
Regioselectivity: Achieving the correct 2-chloro-4-methyl substitution pattern is the most critical aspect of the synthesis. This is controlled by the directing effects of the substituents on the starting material.
Starting from 4-methylphenol (p-cresol) , the powerful ortho-, para-directing hydroxyl group dictates the position of chlorination. Since the para position is occupied by the methyl group, the incoming electrophile (Cl+) is directed to the positions ortho to the hydroxyl group (C2 and C6). The use of specialized catalyst systems, such as a Lewis acid combined with a diaryl sulfide, is reported to enhance the selectivity for substitution at the C2 position, leading to the desired 2-chloro-4-methylphenol with high isomeric purity. google.com
Starting from p-toluenesulfonyl chloride , the sulfonyl chloride group is a meta-director. Therefore, direct chlorination would not yield the desired 2-chloro isomer. Instead, the process would involve the reduction of the sulfonyl chloride to p-toluenethiol first. The thiol group is an ortho-, para-director. Chlorination of p-toluenethiol would then be expected to yield a mixture of isomers, including the desired this compound. Controlling the regioselectivity of this step can be challenging.
Therefore, the route starting from 4-methylphenol offers a more direct and controllable path to the required substitution pattern. The subsequent Newman-Kwart rearrangement is an intramolecular process that converts the C-O bond to a C-S bond at the same carbon position, thus preserving the established regiochemistry of the aromatic ring.
Reactivity and Mechanistic Studies of 2 Chloro 4 Methylbenzenethiol
Nucleophilic Substitution Reactions Involving the Thiol Group
The sulfur atom of the thiol group in 2-chloro-4-methylbenzenethiol is a potent nucleophile, readily participating in a variety of substitution reactions.
S-Alkylation and S-Arylation Reactions
The nucleophilic thiol group can be readily alkylated or arylated to form thioethers. These reactions typically involve the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks an alkyl or aryl halide.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-sulfur bonds. While direct coupling of thiols can be challenging, derivatives of this compound can participate in these reactions. For instance, palladium catalysts facilitate the coupling of aryl halides with thiols to form aryl thioethers. nih.govresearchgate.net The choice of catalyst and ligands is crucial for achieving high yields and selectivity, especially when dealing with less reactive aryl chlorides. rug.nlmdpi.com Research has shown that specific palladium complexes, such as those with bulky phosphine (B1218219) ligands, can effectively catalyze the coupling of aryl chlorides. rug.nl The general mechanism for such cross-coupling reactions, like the Suzuki-Miyaura coupling, involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the other coupling partner and reductive elimination to yield the product and regenerate the catalyst. researchgate.net
In the context of this compound, its corresponding derivatives could be coupled with various partners. For example, a bromo-substituted derivative of the parent compound could undergo palladium-catalyzed direct C5-arylation. rsc.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(OAc)₂ / KOAc | 2-(2-bromoaryl)thiophene, Aryl bromides | 2-Aryl-5-arylthiophene | Direct C5-arylation of the thiophene (B33073) ring. rsc.org |
| PdCl₂ / Tri-2-furylphosphine | Bromoalkyl indole/pyrrole, Aryl iodide | Annulated indoles/pyrroles | Norbornene-mediated intermolecular ortho-alkylation followed by intramolecular direct arylation. acs.org |
| Pd@CuMoO₄ | Aryl halides, Boronic acids/Alkynes | Biphenyls/Aryl alkynes | High yields with very low catalyst loading. researchgate.net |
| Fe₃O₄@h-Pd@mCeO₂ | Aryl chlorides, Aryl boronic acids | Biaryls | Good yields for the cross-coupling of aryl chlorides. mdpi.com |
This table is generated based on data from the text to illustrate the types of palladium-catalyzed reactions discussed.
The synthesis of vinyl sulfides from thiols can be achieved through several methods, including the Heck reaction, which involves the palladium-catalyzed coupling of a thiol derivative with a vinyl halide. Another approach is the hydrothiolation of alkynes, where the thiol adds across the carbon-carbon triple bond. The regioselectivity and stereoselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions. For instance, the reaction of thiols with terminal alkynes can yield either the Markovnikov or anti-Markovnikov addition product.
Formation of Thioethers and Sulfides
The most direct method for the formation of thioethers (sulfides) from this compound is through S-alkylation. georganics.sk This reaction involves the treatment of the thiol with a base to form the thiolate, which then acts as a nucleophile to displace a halide or other leaving group from an alkylating agent. georganics.sk A variety of alkylating agents can be used, including alkyl halides and sulfonates.
Aryl thioethers can be synthesized through the reaction of an aryl halide with a thiolate, often catalyzed by copper or palladium. nih.gov For instance, this compound can react with aryl iodides in the presence of a copper catalyst to form the corresponding diaryl sulfide (B99878). It has also been shown that aromatic thiols can be produced by reacting a monohalo-substituted aromatic compound with an excess of an alkali metal sulfide in a polar organic solvent. google.com
Table 2: General Methods for Thioether Synthesis
| Reaction Type | Reactants | Product |
| S-Alkylation | This compound, Alkyl halide | Alkyl aryl sulfide |
| S-Arylation | This compound, Aryl halide | Diaryl sulfide |
| Thiol-ene Reaction | This compound, Alkene | Alkyl aryl sulfide |
This table is generated based on data from the text to summarize the key reactions for thioether formation.
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
The benzene ring of this compound is susceptible to electrophilic attack. The regioselectivity of these reactions is governed by the directing effects of the three substituents already present on the ring.
Directing Effects of Thiol, Chloro, and Methyl Substituents
The outcome of electrophilic aromatic substitution on a polysubstituted benzene ring is determined by the combined electronic and steric effects of the substituents. wikipedia.orglibretexts.org
Methyl Group (-CH₃): The methyl group is an activating group and an ortho, para-director. libretexts.orgstackexchange.com It donates electron density to the ring through an inductive effect and hyperconjugation, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. stackexchange.comlibretexts.org
Thiol Group (-SH): The thiol group is considered an activating group and an ortho, para-director. Similar to the hydroxyl group, the sulfur atom can donate a lone pair of electrons to the benzene ring through resonance, increasing the electron density at the ortho and para positions.
In this compound, the substituents are located at positions 1, 2, and 4 (assuming thiol is at position 1, chloro at 2, and methyl at 4). The available positions for electrophilic substitution are 3, 5, and 6.
Position 3 is ortho to the chloro group and meta to both the thiol and methyl groups.
Position 5 is meta to the chloro group, para to the thiol group, and ortho to the methyl group.
Position 6 is ortho to the thiol group and meta to the chloro and methyl groups.
The powerful ortho, para-directing effects of the thiol and methyl groups will strongly favor substitution at positions 5 and 6. The chloro group also directs ortho and para, but its deactivating nature makes the positions it activates less favorable than those activated by the thiol and methyl groups. Therefore, electrophilic substitution is most likely to occur at the positions most activated by the synergistic effects of the electron-donating groups. Specifically, position 5 is activated by both the para-directing thiol and the ortho-directing methyl group. Position 6 is activated by the ortho-directing thiol group. The directing effects are competitive, and the final product distribution will depend on the specific electrophile and reaction conditions. pearson.com However, a strong preference for substitution at positions 5 and 6 would be expected.
Halogenation and Nitration Studies on this compound Frameworks
The introduction of additional functional groups onto the aromatic ring of this compound through halogenation and nitration has been a subject of study. These reactions are classic examples of electrophilic aromatic substitution, where the existing substituents on the ring direct the position of the incoming electrophile.
Halogenation: The halogenation of aromatic compounds like methylbenzene typically occurs in the presence of a catalyst, such as iron or aluminum chloride, and results in the substitution of a hydrogen atom on the ring with a halogen. libretexts.org For methylbenzene, the methyl group directs incoming electrophiles to the ortho (2 and 6) and para (4) positions. chemguide.co.uk In the case of this compound, the directing effects of the chloro, methyl, and thiol groups would collectively influence the regioselectivity of halogenation. The chlorine atom is also an ortho, para-director, although it deactivates the ring towards electrophilic attack. docbrown.info
Nitration: The nitration of substituted benzenes is a well-established method for introducing a nitro group (-NO2) onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.org For instance, the nitration of 2-chlorotoluene (B165313) can yield 2-chloro-4-nitrotoluene. ontosight.ai Similarly, the nitration of 4-chloro-2-methylphenol (B52076) derivatives has been shown to proceed with the introduction of a nitro group at the 5-position. google.com In the context of this compound, the position of nitration would be determined by the combined directing influences of the existing substituents.
Oxidation Reactions of the Thiol Moiety
The thiol group (-SH) in this compound is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups, most notably sulfoxides and sulfones.
Formation of Sulfoxides and Sulfones
The selective oxidation of sulfides to sulfoxides or further to sulfones is a common transformation in organic synthesis. researchgate.net Various oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common choice, often in the presence of a catalyst. researchgate.netorganic-chemistry.org For example, the oxidation of various sulfides to their corresponding sulfoxides and sulfones has been achieved using hydrogen peroxide with catalysts like dendritic phosphomolybdate or a Mo(VI) salt. researchgate.netmdpi.com The reaction conditions, such as temperature and the amount of oxidant, can often be controlled to favor the formation of either the sulfoxide (B87167) or the sulfone. mdpi.com It has been noted that sulfides bearing strongly electron-deficient phenyl groups may be resistant to this oxidation. mdpi.com
The oxidation of diphenyl sulfide can yield sulfinyldibenzene (a sulfoxide). rsc.org Similarly, substituted diphenyl sulfides can be oxidized to their corresponding sulfoxides and sulfones. rsc.org In the context of phenothiazine (B1677639) synthesis, which can involve precursors with similar substitution patterns, the resulting phenothiazines can be oxidized to their corresponding sulfones using hydrogen peroxide in glacial acetic acid. chesci.com
Mechanistic Pathways of Thiol Oxidation
The oxidation of thiols is a fundamental process that can proceed through various mechanistic pathways, often involving one- or two-electron transfer steps. nih.gov
Two-Electron Oxidation: This is a common pathway for the oxidation of thiols to disulfides and can involve intermediates such as sulfenic acids (RSOH) or sulfenyl halides (RSX). nih.gov The reaction of thiols with hydrogen peroxide is a key example of two-electron oxidation. nih.govresearch.google Computational studies on the oxidation of methanethiolate (B1210775) by hydrogen peroxide suggest a mechanism that does not follow the classic SN2 paradigm. nih.govresearch.google Instead, the reaction is driven by an electrophilic attack of the peroxidic oxygen on the sulfur atom, leading directly to the formation of unprotonated sulfenic acid and water. nih.govresearch.google The solvent plays a crucial role in positioning the reactants and facilitating charge redistribution during the reaction. nih.govresearch.google
One-Electron Oxidation: This pathway involves the formation of highly reactive thiyl radicals (RS•). mdpi.com These radicals can then recombine to form disulfides or react with other molecules. nih.govmdpi.com
The oxidation of thiols by superoxide (B77818) radicals is another area of mechanistic interest. Ab initio molecular orbital calculations suggest that the primary pathway involves the formation of a three-electron-bonded adduct, followed by the elimination of a hydroxide (B78521) anion to yield a sulfinyl radical. acs.org
Reductive Transformations of the Chloro Substituent
The chloro group on the aromatic ring of this compound can undergo reductive transformations, although specific studies on this particular compound are not prevalent in the provided search results. However, general principles of reductive dehalogenation can be applied. Reductive dehalogenation of aryl halides is a common reaction in organic synthesis and can be achieved using various methods, including catalytic hydrogenation or the use of reducing agents.
For instance, photoredox and nickel dual catalysis have been employed for the reductive hydrobenzylation of alkynes with benzyl (B1604629) chlorides, demonstrating a method for C-C bond formation involving the reduction of a C-Cl bond. researchgate.net While this is not a direct dehalogenation to a C-H bond, it illustrates a reductive transformation of a chloro substituent.
Rearrangement Reactions Involving Thiol and Chloro Functionalities (e.g., Smiles Rearrangements)
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that can occur in molecules containing a diaryl ether, sulfide, or amine system with an appropriate activating group. This rearrangement has been utilized in the synthesis of phenothiazines, which are structurally related to the framework of this compound.
The synthesis of substituted phenothiazines often involves the condensation of an aminothiophenol with a suitably substituted halonitrobenzene. d-nb.inforesearchgate.net In many cases, a Smiles rearrangement of an intermediate diphenyl sulfide precedes the cyclization to form the phenothiazine ring system. d-nb.inforesearchgate.netclockss.org For example, 3-chloro-1-methyl-7-substituted phenothiazines have been prepared via the Smiles rearrangement of 5-chloro-3-methyl-2-formamido-2'-nitro-4'-substituted-diphenyl sulfides. d-nb.info Similarly, 3-bromo-1-methylphenothiazines have been synthesized through the Smiles rearrangement of 5-bromo-2-formamido-3-methyl-2'-nitro-4'-substituted diphenylsulfides. d-nb.info
In certain cases, particularly when the halonitrobenzene contains nitro groups at both ortho positions to the halogen, the Smiles rearrangement and subsequent ring closure can occur in situ to directly yield the phenothiazine product. researchgate.netd-nb.info
Investigation of Reaction Intermediates and Transition States
Understanding the intermediates and transition states in the reactions of this compound is crucial for elucidating the reaction mechanisms.
Thiol Oxidation: In the oxidation of thiols by hydrogen peroxide, computational studies have provided insights into the transition state. nih.govresearch.googlegoogle.com The transition state involves a significant charge rearrangement and is followed by a hydrogen transfer between the oxygen atoms of the peroxide. nih.govresearch.googlegoogle.com The geometry of the reactants and the transition state can be influenced by the presence of solvent molecules. google.com For the oxidation of thiols to disulfides using chloramine-T, a two-pathway mechanism has been proposed where the rate-limiting steps involve the interaction of hypochlorous acid (HOCl) and the anion of chloramine-T with the thiol. acs.org
Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions like halogenation and nitration, the key intermediates are carbocations, often referred to as Wheland intermediates or sigma complexes. docbrown.info For the nitration of 2-chloro-1,3,5-trimethylbenzene, several cationic intermediates have been identified that lead to the formation of different products. cdnsciencepub.com
Nucleophilic Addition: The transition states for the nucleophilic addition of thiols to α,β-unsaturated ketones have been studied using computational methods. These studies have revealed the influence of substituents on the activation energy of the reaction. acs.org
Derivatization Strategies and Functionalization of 2 Chloro 4 Methylbenzenethiol
Synthesis of Sulfur-Containing Heterocycles from 2-Chloro-4-methylbenzenethiol
The nucleophilic thiol group is a key functional handle for constructing heterocyclic systems containing sulfur. This compound serves as a valuable starting material for synthesizing important scaffolds like thiazoles, thiophenes, and phenothiazines.
The synthesis of benzothiazoles, a class of thiazole (B1198619) ring systems, can be achieved from precursors derived from this compound. The initial step typically involves the conversion of the parent compound to an aminothiophenol, such as 2-amino-5-chloro-3-methylbenzenethiol. This intermediate can then undergo condensation with various electrophiles to form the thiazole ring. For instance, reaction with aldehydes or α-haloketones provides a direct route to substituted benzothiazoles. researchgate.net The reaction of 2-aminothiophenols with aromatic aldehydes, in particular, has been shown to produce the corresponding thiazoles in excellent yields. researchgate.net
While direct synthesis of the thiophene (B33073) ring from this compound is less common, the thiol group is instrumental in the functionalization of pre-formed thiophene rings. The compound can act as a nucleophile in substitution reactions to produce thienyl thioethers. For example, the reaction of various substituted benzenethiols with activated thiophene precursors yields the corresponding thioethers in moderate to good yields. thieme-connect.com A general method for preparing thiophenethiols involves the lithiation of a halothiophene followed by quenching with sulfur, a process that could be adapted for related syntheses. orgsyn.org
Table 1: Selected Thiazole Synthesis Strategies from Aminothiophenol Precursors
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
| Cyclocondensation | 2-Amino-4-methylbenzenethiol, α-bromoketone | Acidic (e.g., acetic acid), Reflux | 2,4-Disubstituted Benzothiazole |
| Condensation | 2-Amino-4-chlorobenzenethiol, Aromatic Aldehyde | Water, 110 °C | 2-Arylbenzothiazole |
| Hantzsch Thiazole Synthesis | Thioamide, α-haloketone | Ethanol | Substituted Thiazole |
This table presents generalized methods applicable to aminothiophenols derived from this compound.
Phenothiazines, which are important structural motifs in medicinal chemistry, can be synthesized from aminothiophenol precursors derived from this compound. d-nb.infod-nb.info A common route involves the condensation of a 2-aminobenzenethiol derivative with a suitably substituted o-halonitrobenzene. d-nb.inforesearchgate.net This reaction forms a diphenyl sulfide (B99878) intermediate.
Subsequent intramolecular cyclization, often proceeding through a Smiles rearrangement, yields the phenothiazine (B1677639) core. d-nb.inforesearchgate.net The Smiles rearrangement is particularly favored when the nitro group is positioned ortho to the halogen on the nitrobenzene (B124822) ring, which facilitates the cyclization process in situ. d-nb.infod-nb.info This methodology allows for the synthesis of a variety of substituted phenothiazines by modifying the substitution pattern on either of the aromatic precursors. d-nb.inforesearchgate.net
Table 2: Example of Phenothiazine Synthesis via Smiles Rearrangement
| Precursor 1 | Precursor 2 | Key Step | Conditions | Product |
| 2-Amino-5-chloro-3-methylbenzenethiol | o-Halonitrobenzene | Condensation & Smiles Rearrangement | Alcoholic NaOH, Reflux | 3-Chloro-1-methyl-substituted phenothiazine |
Data synthesized from studies on related aminothiophenols. d-nb.infod-nb.info
Formation of Organometallic Derivatives for Catalytic Applications
The thiol group of this compound can readily coordinate to transition metal centers, forming organometallic derivatives known as metal thiolates. These complexes have potential applications in catalysis, where the sulfur atom can act as a stabilizing ligand for the metal center. Aryl thiol ligands are known to participate in various catalytic cycles. For instance, copper-mediated thiolation reactions demonstrate the ability of sulfur to bind to a metal center, facilitating C-S bond formation. acs.org
While specific catalytic applications of organometallic derivatives of this compound are not widely documented, the principles of coordination chemistry suggest their potential utility. Ferrocene-based planar chiral ligands containing sulfur have been successfully used in asymmetric catalysis. acs.org Similarly, cyclopalladated complexes, which can be stabilized by sulfur-containing ligands, have shown high activity in cross-coupling reactions. researchgate.net Therefore, it is plausible that metal complexes of this compound could serve as catalysts or pre-catalysts in reactions such as C-C and C-heteroatom bond formations.
Introduction of Diverse Functional Groups via Cross-Coupling Reactions
The chloro-substituent on the aromatic ring of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These powerful synthetic tools allow for the precise introduction of a wide array of functional groups, significantly expanding the molecular diversity accessible from this starting material.
The carbon-chlorine bond in this compound can participate in several cornerstone cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This method is highly effective for forming new carbon-carbon bonds, enabling the synthesis of biaryl compounds or the introduction of vinyl groups. libretexts.orgmdpi.com
Sonogashira Coupling: By reacting this compound with a terminal alkyne under palladium-copper catalysis, an alkynyl group can be installed on the aromatic ring. organic-chemistry.org This reaction is a reliable method for constructing aryl-alkyne structures.
Heck Coupling: The Mizoroki-Heck reaction allows for the coupling of the aryl chloride with an alkene, catalyzed by a palladium complex. semanticscholar.org This transformation results in the formation of a substituted alkene, adding a vinyl or substituted vinyl moiety to the aromatic core.
Table 3: Overview of Cross-Coupling Reactions at the C-Cl Bond
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Structure |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | C-C | 2-(R)-4-methylbenzenethiol |
| Sonogashira | R-C≡CH | Pd(0) complex, Cu(I) co-catalyst, Base | C-C (sp) | 2-(R-C≡C)-4-methylbenzenethiol |
| Heck | R-CH=CH₂ | Pd(0) or Pd(II) complex, Base | C-C (sp²) | 2-(R-CH=CH)-4-methylbenzenethiol |
Beyond C-C bond formation, cross-coupling strategies can be used to forge bonds between the aromatic ring and heteroatoms.
C-S Bond Formation: The thiol group of this compound is an excellent nucleophile for C-S cross-coupling reactions. It can be coupled with various aryl or vinyl halides using catalysts based on palladium, nickel, or copper to produce diaryl or aryl-vinyl thioethers. nih.govrsc.org These reactions are highly efficient and tolerate a wide range of functional groups. nih.gov Recent advancements even include transition-metal-free, visible-light-promoted methods for this transformation. nih.gov
C-N Bond Formation: The chloro-substituent can be replaced by a nitrogen-containing group through reactions like the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine, providing a direct route to N-aryl derivatives. Alternatively, copper-catalyzed systems can also be employed for the arylation of nitrogen-containing compounds. mdpi.com
C-O Bond Formation: The synthesis of diaryl ethers can be accomplished by coupling this compound with phenols or alcohols. This transformation is typically achieved through Buchwald-Hartwig etherification (palladium-catalyzed) or Ullmann condensation (copper-catalyzed). mdpi.com These methods involve the reaction of the C-Cl bond with a hydroxyl group to form a C-O bond, yielding the corresponding ether derivative.
Table 4: Heteroatom Cross-Coupling Reactions
| Bond Formed | Reactive Site on Thiol | Coupling Partner | Catalyst System (Typical) |
| C-S | -SH | Aryl/Vinyl Halide | Pd, Ni, or Cu catalyst, Base |
| C-N | C-Cl | Amine (R₂NH) | Pd catalyst, Base (Buchwald-Hartwig) |
| C-O | C-Cl | Alcohol/Phenol (B47542) (ROH) | Pd or Cu catalyst, Base (Ullmann/Buchwald-Hartwig) |
Polymerization and Oligomerization Involving this compound Units
The incorporation of this compound into polymeric or oligomeric structures is a nuanced area of polymer chemistry, primarily centered around the synthesis of substituted poly(phenylene sulfide) (PPS) and related materials. The presence of both an electron-withdrawing chloro group and an electron-donating methyl group on the aromatic ring, in addition to the thiol functionality, imparts specific reactivity and properties to the resulting polymers. The primary strategies for the polymerization and oligomerization of this compound involve oxidative coupling and polycondensation reactions.
One of the fundamental reactions of thiols is their oxidation to disulfides. This oxidative coupling can serve as a preliminary step towards polymerization or the formation of well-defined oligomers. The resulting bis(2-chloro-4-methylphenyl) disulfide can then be utilized in subsequent polymerization reactions. The oxidative coupling of various substituted thiophenols has been studied, and the reaction conditions can be tailored to control the formation of either the disulfide or higher oligomers. For instance, the oxidative coupling of 4-methylbenzenethiol (B89573) has been achieved using catalysts like nickel nanoparticle engineered CoFe₂O₄/SiO₂–NH₂@carboxamide composites with hydrogen peroxide as the oxidant. rsc.org Similarly, photocatalytic oxidative coupling of various thiophenols, including 4-chlorobenzenethiol, has been demonstrated using catalysts such as MAPB-M-COF under light illumination. researchgate.net These methods suggest that this compound could undergo similar oxidative coupling reactions to form disulfide-linked oligomers.
Another sophisticated approach to producing high-performance polymers is through the ring-opening polymerization (ROP) of macrocyclic oligomers. researchgate.net This method can lead to polymers with high molecular weights and low levels of cyclic impurities. For this compound, this would involve the initial synthesis of macrocyclic thioether oligomers containing the 2-chloro-4-methyl-1,4-phenylene sulfide unit. These macrocycles can then be polymerized, often in the melt and in the presence of a catalyst, to form linear high polymers. The synthesis of macrocyclic (arylene thioether ketone) oligomers and their subsequent rapid ring-opening polymerization has been demonstrated, suggesting a viable, albeit complex, route for incorporating this compound into high-performance materials. researchgate.net The synthesis of chemically recyclable polythioethers through the nucleophilic aromatic ring-opening polymerization (SNArROP) of benzothiocane monomers has also been reported, indicating a modern approach to creating sustainable polymers from thioether linkages. nih.gov
The properties of the resulting polymers and oligomers are significantly influenced by the presence of the chloro and methyl substituents. These groups can affect the solubility, thermal stability, and crystalline nature of the polymer. For example, the introduction of methyl groups onto the backbone of poly(phenylene sulfide) has been shown to result in amorphous polymers with high thermal degradation temperatures. nih.gov
The following tables summarize research findings on the polymerization of related substituted thiophenols, which can provide insights into the potential behavior of this compound in similar reactions.
Table 1: Oxidative Coupling of Various Substituted Thiophenols
| Thiophenol Derivative | Catalyst/Oxidant | Solvent | Time (min) | Yield (%) | Reference |
| 4-Methylbenzenethiol | CoFe₂O₄/SiO₂–NH₂@carboxamide–Ni / H₂O₂ | Solvent-free | 10 | 98 | rsc.org |
| 4-Chlorobenzenethiol | MAPB-M-COF / Light | - | - | ~95 | researchgate.net |
| 4-Fluorobenzenethiol | MAPB-M-COF / Light | - | - | ~98 | researchgate.net |
| 4-Bromothiophenol | MAPB-M-COF / Light | - | - | ~90 | researchgate.net |
| 4-Methoxybenzenethiol | MAPB-M-COF / Light | - | - | ~85 | researchgate.net |
| 4-Methylbenzenethiol | Cu₂O / O₂ | Acetonitrile | 120 | ~80 | acs.org |
This table presents data for the oxidative coupling of various substituted thiophenols to their corresponding disulfides, which is a key step in certain polymerization pathways. The conditions and yields provide a basis for predicting the reactivity of this compound.
Table 2: Palladium-Catalyzed Polycondensation for the Synthesis of Poly(Aryl Sulfide)s
| Thiol Monomer | Aryl Halide Comonomer | Catalyst System | Polymer Mₙ (kDa) | PDI | Reference |
| Thiophenol | 1,4-Diiodobenzene | Pd(dba)₂ / Xantphos | 11.8 | 2.1 | acs.org |
| 4-tert-Butylthiophenol | 1,4-Diiodobenzene | Pd(dba)₂ / Xantphos | 14.5 | 2.3 | acs.org |
| 4-Methoxythiophenol | 1,4-Diiodobenzene | Pd(dba)₂ / Xantphos | 10.2 | 1.9 | acs.org |
| 4-Fluorothiophenol | 1,4-Diiodobenzene | Pd(dba)₂ / Xantphos | 9.8 | 2.0 | acs.org |
This table illustrates the synthesis of poly(aryl sulfide)s via palladium-catalyzed polycondensation. The data for various substituted thiophenols suggest that this compound could potentially be used as a monomer in similar reactions, with the substituents influencing the resulting polymer's molecular weight and polydispersity.
Table 3: Ring-Opening Polymerization of Macrocyclic Thioether Oligomers
| Macrocyclic Oligomer Type | Catalyst | Temperature (°C) | Resulting Polymer | Reference |
| Macrocyclic (arylene thioether ketone) | - | >350 | High molecular weight polymer | researchgate.net |
| Macrocyclic (arylene disulfide) | Elemental Sulfur | 150 | Linear polymer | researchgate.net |
| Macrocyclic (aryl ether thioether ketone) | 2,2'-dithiobis(benzothiazole) | 340-370 | High molecular weight polymer | researchgate.net |
This table provides examples of ring-opening polymerization of various macrocyclic thioether oligomers. This strategy could potentially be applied to macrocycles containing the this compound unit to produce high-performance polymers.
Theoretical and Computational Chemistry of 2 Chloro 4 Methylbenzenethiol
Quantum Chemical Studies on Molecular Structure and Conformation
Quantum chemical studies are instrumental in determining the three-dimensional arrangement of atoms in 2-Chloro-4-methylbenzenethiol and the energy associated with different spatial orientations.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a important tool for investigating the properties of molecular systems. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the geometry of molecules and predict their vibrational frequencies. iucr.orgresearchgate.net These calculations provide a detailed picture of bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental results where available. iucr.org For similar chlorinated and methylated benzene (B151609) derivatives, DFT has been successfully used to obtain stable conformers and analyze their structural parameters. researchgate.net The computational approach allows for the determination of the most stable molecular structure by finding the minimum energy configuration. bohrium.com
Conformational Analysis and Torsional Barriers
The presence of the thiol (-SH) and methyl (-CH3) groups attached to the benzene ring introduces rotational flexibility, leading to different conformations. Conformational analysis involves studying the energy of the molecule as a function of the torsion or dihedral angles. The rotation around the C-S bond is a key factor in determining the conformational landscape of benzenethiol (B1682325) and its derivatives. researchgate.net For substituted thiophenols, the twofold barrier to internal rotation about the C-S bond is influenced by the nature and position of the substituents. researchgate.net
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. Computational methods provide a suite of descriptors that help in predicting how and where a molecule is likely to react.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. tandfonline.comcsic.es A smaller HOMO-LUMO gap generally suggests higher reactivity. iucr.orgtandfonline.com
For various organic molecules, FMO analysis has been used to understand charge transfer within the molecule and predict reactivity. csic.esnih.gov In the context of this compound, the HOMO would likely be localized on the sulfur atom and the phenyl ring, which are electron-rich, while the LUMO would be distributed over the aromatic ring and the C-Cl bond. The precise distribution and energies of these orbitals can be calculated using DFT. researchgate.netresearchgate.net
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity, kinetic stability, and polarizability. A smaller gap often implies higher reactivity. tandfonline.comcsic.es |
Electrostatic Potential Surface and Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.comresearchgate.net The MEP map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack. researchgate.net
For this compound, the MEP surface would likely show a negative potential around the sulfur atom due to its lone pairs of electrons, making it a site for electrophilic attack. The hydrogen atom of the thiol group would exhibit a positive potential, rendering it susceptible to deprotonation by a base. The chlorine atom, being electronegative, would also create a region of negative potential, while the aromatic protons and the methyl group would contribute to regions of positive potential. DFT calculations are commonly used to generate MEP surfaces. bohrium.comresearchgate.net
Fukui Functions and Local Reactivity Indices
Fukui functions are powerful local reactivity descriptors derived from conceptual DFT that help to pinpoint the most reactive sites within a molecule. tandfonline.comresearchgate.net They quantify the change in electron density at a specific atomic site when the total number of electrons in the molecule is altered. tandfonline.com There are three main types of Fukui functions:
f+(r) for nucleophilic attack (electron acceptance)
f-(r) for electrophilic attack (electron donation)
f0(r) for radical attack
Simulation of Reaction Mechanisms and Energetics
Computational chemistry offers a molecular-level perspective on the progress of chemical reactions, allowing for the detailed study of transient species and energy profiles that are often difficult to probe experimentally. For this compound, this involves modeling its reactions, such as nucleophilic aromatic substitution or reactions at the thiol group.
The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the mechanism. The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate.
For reactions involving substituted aromatic compounds like this compound, DFT calculations are commonly employed to locate and characterize transition state geometries. For instance, in a nucleophilic aromatic substitution (SNAr) reaction, where a nucleophile attacks the aromatic ring, the transition state would involve the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group (in this case, the chloro group). The presence of the electron-donating methyl group and the electron-withdrawing, yet ortho-para directing, chloro group on the benzene ring will influence the stability of the transition state and thus the activation energy.
Table 1: Illustrative Activation Energies for Related Aromatic Substitution Reactions (Calculated via DFT)
| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Source(s) |
| Toluene (B28343) + Cl₂ | Electrophilic Substitution | DFT | Not specified in abstract | acs.org |
| 2,4-dichloroquinazoline (B46505) + Aniline (B41778) | Nucleophilic Aromatic Substitution | ωB97X-D/6-31G(d) | Lower for C4 attack | mdpi.comresearchgate.net |
| 1-Dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene + Amines | Nucleophilic Aromatic Substitution | B3LYP/6-31G* with solvation | Varies with amine | scirp.org |
| Toluene + •NO₂ | Radical Substitution | DFT | Lower in solvated systems | researchgate.net |
Note: This table presents data for analogous systems to illustrate the application of computational methods in determining activation energies. Specific values for this compound are not available.
The geometry of the transition state in reactions of this compound would be influenced by the electronic effects of the substituents. The methyl group, being electron-donating, would stabilize a positively charged intermediate (arenium ion) in electrophilic aromatic substitution, thereby lowering the activation energy for attack at the ortho and para positions relative to the thiol group. Conversely, the chloro substituent has a dual role: its inductive effect is electron-withdrawing, which can destabilize a positively charged intermediate, while its resonance effect can stabilize it. The thiol group itself is an activating, ortho-para directing group. The interplay of these effects would determine the precise structure and energy of the transition state for a given reaction.
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can simulate these effects, providing insights into how solvent molecules interact with the reactants, transition state, and products. The Polarizable Continuum Model (PCM) and its variants are commonly used implicit salvation models that represent the solvent as a continuous dielectric medium. nih.gov
For reactions of this compound, solvent polarity is expected to play a significant role. In nucleophilic aromatic substitution reactions, a polar solvent can stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction. scirp.org Conversely, in reactions where the transition state is less polar than the reactants, a polar solvent might slow the reaction down.
Computational studies on the chlorination of toluene have shown that the reaction pathway can differ between the gas phase and in a solvent like acetic acid. acs.org In non-polar environments, a bimolecular reaction is favored, whereas in solvents with higher dielectric constants, a pathway involving a cationic intermediate becomes more likely. acs.org Similarly, theoretical investigations into the nitration of toluene have demonstrated that the activation energy decreases in the presence of solvents like water and methanol (B129727) compared to the gas phase. researchgate.net
Table 2: Predicted Solvent Effects on Reaction Rates for Analogous Aromatic Reactions
| Reaction | Solvent Change | Predicted Effect on Rate | Computational Approach | Source(s) |
| Toluene Chlorination | Gas Phase to Acetic Acid | Rate increases | DFT | acs.org |
| Toluene Nitration | Gas Phase to H₂O or CH₃OH | Rate increases (lower energy barrier) | DFT | researchgate.net |
| Nucleophilic Substitution of Naphthalene Derivative | Acetonitrile to Toluene | Rate decreases (higher activation energy) | DFT with solvation model | scirp.org |
| Diels-Alder Reaction of 9-methylanthracene | Toluene (non-polar) to Acetone (polar) | Rate decreases, but selectivity increases | DFT with solvation model | mdpi.com |
Note: This table is illustrative and based on findings for similar aromatic systems. Specific computational data for this compound is not available.
These findings suggest that for reactions of this compound, the choice of solvent could be critical in controlling the reaction outcome. For instance, a polar aprotic solvent would likely favor SNAr reactions at the chloro-substituted carbon. The thiol group's acidity and nucleophilicity would also be significantly influenced by the solvent's ability to engage in hydrogen bonding.
Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion and can be used to study the dynamic aspects of reactivity, particularly in solution. By simulating the movement of the solute (this compound) and surrounding solvent molecules over time, MD can offer insights into solvation structures, diffusion, and the frequency of encounters between reactive species.
While specific MD simulations focused on the reactivity of this compound are not documented in the searched literature, simulations of related molecules like dichlorobenzene and other substituted benzenes in various organic solvents have been performed. nih.govresearchgate.net These studies often focus on understanding the structure of the liquid and the dynamics of solvation. For instance, MD simulations have been used to investigate the aggregation of molecules in solution and the stability of solvation shells. nih.govresearchgate.net
For this compound, MD simulations could be employed to study the conformational dynamics of the thiol group and its interaction with different solvents. This would be particularly relevant for understanding how the solvent environment influences the accessibility of the thiol proton for acid-base reactions or the sulfur atom for nucleophilic reactions. Furthermore, MD simulations could be used to parameterize force fields for this molecule, which would be a prerequisite for larger-scale simulations of its behavior in complex environments, such as at an interface or within a biological system. The development of accurate force fields for conjugated materials, a class to which this compound belongs, is an active area of research. scielo.org.mx
Advanced Spectroscopic and Analytical Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 2-Chloro-4-methylbenzenethiol, providing information on the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.
For this compound, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the thiol proton. The three aromatic protons would appear in the region of approximately 7.0-7.4 ppm, displaying a splitting pattern dictated by their coupling with adjacent protons. The methyl group protons would present as a sharp singlet around 2.3 ppm, and the thiol proton would appear as a broader singlet, typically between 3.0 and 4.0 ppm, whose chemical shift can be influenced by solvent and concentration.
The ¹³C NMR spectrum would complement this by showing seven unique carbon signals. The methyl carbon would resonate around 20-22 ppm, while the six aromatic carbons would appear in the 125-140 ppm range, with their specific shifts influenced by the attached chloro, methyl, and thiol substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1-SH | - | ~128 |
| C2-Cl | - | ~132 |
| C3-H | ~7.3 (d) | ~131 |
| C4-CH₃ | - | ~138 |
| C5-H | ~7.1 (dd) | ~128 |
| C6-H | ~7.2 (d) | ~126 |
| -CH₃ | ~2.3 (s) | ~21 |
| -SH | ~3.6 (s) | - |
Note: Predicted values are based on established substituent effects on benzene (B151609) rings. Actual experimental values may vary. (d = doublet, dd = doublet of doublets, s = singlet).
To unequivocally assign the proton and carbon signals and confirm the substitution pattern, advanced two-dimensional (2D) NMR experiments are employed. sdsu.eduprinceton.eduepfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons, confirming the H5-H6 and H5-H3 spin systems, which is crucial for assigning their positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). sdsu.eduepfl.ch An HSQC spectrum would show a cross-peak for each C-H bond, definitively linking the ¹H signals for H3, H5, and H6 to their corresponding carbon signals (C3, C5, and C6) and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is vital for mapping longer-range connectivity, showing correlations between protons and carbons separated by two or three bonds (²J_CH and ³J_CH). sdsu.eduprinceton.edu This experiment provides the final pieces of the structural puzzle. Key expected correlations would include:
The methyl protons (~2.3 ppm) showing cross-peaks to the aromatic carbons C3, C4, and C5.
The aromatic proton H3 showing correlations to carbons C1, C2, and C5.
The thiol proton showing correlations to carbons C1 and C2, confirming its position.
While no solid-state NMR studies for this compound have been reported, this technique is powerful for analyzing the structure of solid materials. If the compound exists in different crystalline forms (polymorphs), solid-state NMR could distinguish them, as the distinct packing environments in each polymorph would lead to different chemical shifts. However, the application of solid-state NMR to the sulfur nucleus (³³S) in organosulfur compounds is notably challenging. dntb.gov.uamdpi.comoup.com The ³³S isotope has a large nuclear quadrupole moment, which, in the asymmetric environment of a covalent thiol group, results in extremely broad spectral lines that are difficult to detect with conventional methods. mdpi.comoup.com
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the characteristic functional groups within the molecule by probing their vibrational modes.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation. Key absorptions expected for this compound include a weak S-H stretching band around 2550-2600 cm⁻¹, aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. The aromatic C=C ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy measures the inelastic scattering of monochromatic light. researchgate.net The S-H stretch, which is often weak in IR, can sometimes be more readily observed in Raman spectra. The C-S and C-Cl stretching vibrations, expected in the fingerprint region (below 1000 cm⁻¹), are also identifiable. For instance, data from the similar compound 4-chlorothiophenol (B41493) shows a prominent peak around 1061 cm⁻¹, which is characteristic of the aromatic ring vibrations. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FT-IR, Raman |
| S-H Stretch | 2550 - 2600 | FT-IR, Raman (weak) |
| C=C Ring Stretch | 1400 - 1600 | FT-IR, Raman |
| C-Cl Stretch | 700 - 800 | FT-IR, Raman |
| C-S Stretch | 600 - 750 | FT-IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and investigating the fragmentation patterns of a molecule, which provides further structural confirmation. chemguide.co.uk For this compound (C₇H₇ClS), the mass spectrum would exhibit a characteristic molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion (M⁺) will appear as two distinct peaks (an M⁺ peak and an M+2 peak) at m/z 158 and 160, with a relative intensity ratio of approximately 3:1. miamioh.eduyoutube.com
The fragmentation pattern is dictated by the cleavage of the weakest bonds and the formation of stable fragment ions. chemguide.co.uk Key fragmentation pathways would include:
Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment ion at m/z 123 ([C₇H₇S]⁺).
Loss of Thiol Radical: Fission of the C-S bond would lead to a chlorotoluene-derived ion at m/z 125 and 127 ([C₇H₇Cl]⁺), also showing the 3:1 isotopic pattern.
Loss of Methyl Radical: Ejection of the methyl group would produce an ion at m/z 143 and 145 ([C₆H₄ClS]⁺).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity of Fragment |
|---|---|---|
| 158 | 160 | [C₇H₇ClS]⁺ (Molecular Ion) |
| 123 | - | [C₇H₇S]⁺ |
| 125 | 127 | [C₇H₇Cl]⁺ |
| 143 | 145 | [C₆H₄ClS]⁺ |
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, typically to four or more decimal places. youtube.comlongdom.org This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments. longdom.orgnih.gov For this compound, HRMS would confirm the molecular formula C₇H₇ClS by matching the experimentally measured mass (e.g., 158.0008 for the [C₇H₇³⁵ClS]⁺ ion) with the calculated exact mass, thereby distinguishing it from any other potential compounds with the same nominal mass.
X-ray Crystallography for Crystalline Structure Determination
Currently, the crystal structure of this compound has not been reported in crystallographic databases. However, should the compound be crystallized, this analysis would reveal how the molecules pack in the crystal lattice. Based on the structures of related compounds like 4-methylbenzenethiol (B89573), one could anticipate that the crystal packing would be governed by van der Waals interactions. nih.gov Furthermore, the analysis could identify subtle intermolecular interactions, such as potential weak hydrogen bonding involving the thiol proton (S-H) and the chlorine atom or the π-system of an adjacent aromatic ring, which would influence the supramolecular architecture.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic methods are indispensable for the separation, identification, and quantification of this compound in various matrices. These techniques are crucial for assessing the purity of the synthesized compound and for analyzing its presence in complex mixtures. Gas chromatography and high-performance liquid chromatography are the most prominent methods employed for these purposes.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. It is an ideal method for the analysis of volatile and thermally stable compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. Subsequently, the separated compound is fragmented into characteristic ions and detected by the mass spectrometer, providing a unique mass spectrum that serves as a chemical fingerprint for identification.
The purity of a this compound sample can be determined by the presence of a single, sharp chromatographic peak and the absence of peaks corresponding to impurities. For mixture analysis, the retention time (the time it takes for the compound to travel through the column) is used for preliminary identification, which is then confirmed by matching the obtained mass spectrum with a reference spectrum.
Key research findings indicate that for the analysis of substituted thiophenols, specific GC parameters are optimized to achieve high resolution and sensitivity. A typical analysis would involve a splitless injection to introduce a sufficient amount of the analyte onto a non-polar capillary column, such as one coated with a phenyl polysiloxane stationary phase. The temperature of the GC oven is programmed to ramp up gradually, allowing for the effective separation of compounds with different boiling points. The mass spectrometer is typically operated in electron ionization (EI) mode, which generates reproducible fragmentation patterns.
The expected mass spectrum of this compound (molecular weight: 158.65 g/mol ) would exhibit a molecular ion peak [M]+• at m/z 158, along with an isotopic peak at m/z 160 (approximately one-third the intensity of the m/z 158 peak) due to the presence of the 37Cl isotope. Characteristic fragment ions would result from the loss of functional groups, such as the thiol group (-SH), the chlorine atom (-Cl), or the methyl group (-CH3), leading to significant peaks that aid in structural confirmation.
Table 1: Illustrative GC-MS Parameters for this compound Analysis
| Parameter | Value/Description |
|---|---|
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium |
| Column Type | Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Program | Initial temp 70°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Transfer Line Temp. | 280 °C |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography (HPLC) is a versatile and widely used chromatographic technique for separating components of a mixture in a liquid phase. diva-portal.orgnih.gov It is particularly useful for compounds that are non-volatile or thermally unstable, although it is also applicable to compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.
For the purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. The compound is retained on the column based on its hydrophobicity; more non-polar compounds are retained longer. The purity is assessed by the symmetry and area of the main peak in the resulting chromatogram.
Detection in HPLC can be achieved using various detectors. A UV-Vis detector is common, as aromatic compounds like this compound absorb ultraviolet light. The detection wavelength is usually set at a λmax where the compound exhibits maximum absorbance to ensure high sensitivity. For more definitive identification, especially in complex mixtures, an HPLC system can be coupled with a mass spectrometer (LC-MS), providing both retention time and mass spectral data.
Research on the analysis of aromatic thiols has shown that derivatization can significantly enhance detection sensitivity, particularly when using fluorescence detection. nih.gov Reagents such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (SBD-F) react with the thiol group to form a highly fluorescent product, allowing for detection at very low concentrations. nih.gov This approach is valuable for trace analysis in environmental or biological samples.
Table 2: Representative HPLC Conditions for this compound Purity Assessment
| Parameter | Value/Description |
|---|---|
| HPLC System | |
| Mode | Reversed-Phase (RP-HPLC) |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | |
| Type | UV-Vis Detector |
Applications of 2 Chloro 4 Methylbenzenethiol As a Synthetic Building Block
Role as an Intermediate in the Synthesis of Complex Organic Molecules
2-Chloro-4-methylbenzenethiol serves as a crucial intermediate in the multi-step synthesis of intricate organic molecules. Its utility stems from the ability of the thiol group to undergo a variety of chemical transformations, allowing for the introduction of sulfur-containing moieties into larger, more complex structures.
Precursor for Advanced Aromatic Scaffolds
The chemical architecture of this compound makes it a valuable precursor for the development of advanced aromatic scaffolds. The presence of the chloro, methyl, and thiol groups on the benzene (B151609) ring allows for regioselective reactions, enabling chemists to build elaborate molecular frameworks with a high degree of control. For instance, the thiol group can be readily alkylated or arylated to form thioethers, which are important structural motifs in many biologically active compounds and functional materials.
Furthermore, the aromatic ring itself can be subjected to various substitution reactions, providing pathways to polysubstituted benzene derivatives that are challenging to synthesize through other routes. The interplay between the directing effects of the existing substituents allows for the strategic introduction of additional functional groups, leading to the creation of novel and complex aromatic structures.
Application in the Construction of Sulfur-Containing Ligands
Sulfur-containing ligands play a critical role in coordination chemistry and catalysis. The thiol functionality of this compound provides a direct handle for the synthesis of such ligands. By reacting with metal precursors, the thiol group can coordinate to a metal center, forming stable metal-thiolate bonds.
The steric and electronic properties of the ligand can be fine-tuned by modifying the aromatic ring of the this compound starting material. This tunability is crucial for designing ligands that can stabilize specific oxidation states of a metal or promote a particular catalytic transformation. The resulting sulfur-containing metal complexes have potential applications in a wide range of catalytic processes, including cross-coupling reactions and polymerization.
Integration into Materials Science and Polymer Chemistry
The unique reactivity of this compound also lends itself to applications in materials science and polymer chemistry, where the introduction of sulfur atoms can impart desirable properties to the final materials.
Design of Specialty Polymers and Resins
This compound can be incorporated into polymer backbones or used as a modifying agent to create specialty polymers and resins with tailored properties. The presence of the sulfur atom can enhance thermal stability, refractive index, and adhesion to metal surfaces.
For example, it can be used in the synthesis of poly(thioether)s, a class of polymers known for their excellent chemical resistance and high-performance characteristics. The chloro and methyl groups on the aromatic ring can further influence the polymer's properties, such as its solubility and glass transition temperature.
Modification of Polymer Properties via Thiol-Ene Chemistry
While specific research on the direct application of this compound in thiol-ene chemistry is not extensively documented, the presence of the thiol group suggests its potential utility in this area. Thiol-ene chemistry is a powerful and efficient method for polymer modification and the synthesis of functional materials. This "click" reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an ene).
Theoretically, this compound could be grafted onto polymers containing pendant alkene groups, thereby introducing the chloro-methylphenylthio moiety into the polymer structure. This modification could be used to alter the surface properties of the polymer, introduce flame retardancy, or provide sites for further functionalization. The efficiency and mild conditions of thiol-ene reactions make this a promising avenue for the future application of this compound in polymer science.
Utilization in Fine Chemical Synthesis
In the realm of fine chemical synthesis, this compound serves as a valuable intermediate for the production of a variety of specialized chemical compounds. Its utility is particularly noted in the synthesis of certain agrochemicals and pharmaceutical intermediates, where the introduction of its specific structural motif is a key step.
For example, this compound can be a precursor in the synthesis of certain pesticides. The 2-chloro-4-methylphenylthio group can be a critical component of the final active ingredient, contributing to its biological activity. The synthesis of such agrochemicals often involves the reaction of the thiol group with other functionalized molecules to build the target structure.
Similarly, in the pharmaceutical industry, intermediates containing the this compound framework are utilized in the synthesis of some active pharmaceutical ingredients (APIs). The specific substitution pattern on the aromatic ring can be important for the drug's efficacy and metabolic stability.
Below is a table summarizing the key applications of this compound discussed in this article:
| Application Area | Specific Use | Key Features |
| Complex Organic Molecule Synthesis | Precursor for advanced aromatic scaffolds | Reactive thiol group, regioselective reactions |
| Construction of sulfur-containing ligands | Formation of stable metal-thiolate bonds, tunable electronic and steric properties | |
| Materials Science and Polymer Chemistry | Design of specialty polymers and resins | Incorporation of sulfur for enhanced thermal stability and refractive index |
| Potential for Thiol-Ene Chemistry | Grafting onto polymers to modify surface properties and introduce functionality | |
| Fine Chemical Synthesis | Intermediate for agrochemicals | Key structural motif for biological activity |
| Intermediate for pharmaceuticals | Important framework for active pharmaceutical ingredients |
Contribution to the Development of Agrochemical Intermediates
This compound is a vital organosulfur compound that serves as a foundational building block in the synthesis of various agrochemical intermediates. Its unique chemical structure, featuring a reactive thiol group and a substituted benzene ring, allows for its incorporation into more complex molecules that are precursors to active ingredients in herbicides and fungicides. The strategic placement of the chlorine atom and methyl group on the aromatic ring influences the reactivity of the thiol group and the ultimate biological activity of the final agrochemical product. This section delves into the specific applications of this compound in the creation of these crucial agricultural compounds, with a focus on the synthetic pathways and the resulting intermediates.
The primary route through which this compound is utilized in the synthesis of agrochemical intermediates is through its reaction with halogenated acetic acid derivatives. This reaction, typically a nucleophilic substitution, leads to the formation of arylthioacetic acids and their corresponding esters. These compounds are significant intermediates in the production of a class of herbicides that mimic the activity of natural plant hormones, leading to uncontrolled growth and eventual death of targeted weeds.
A key intermediate synthesized from this compound is 2-((2-chloro-4-methylphenyl)thio)acetic acid and its esters, such as the ethyl ester. The synthesis of these compounds is a critical step in the production of certain phenoxyacetic acid-type herbicides. The general synthetic approach involves the reaction of this compound with an alpha-haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. The base deprotonates the thiol group, forming a more nucleophilic thiolate anion, which then displaces the halide from the alpha-haloacetate.
Detailed research into this synthetic transformation has optimized reaction conditions to achieve high yields and purity of the desired arylthioacetic acid intermediate. The choice of solvent, base, and reaction temperature are all critical parameters that have been investigated to ensure an efficient and scalable process for industrial applications.
The following interactive data table summarizes the key findings from synthetic studies focused on the preparation of 2-((2-chloro-4-methylphenyl)thio)acetic acid and its ethyl ester, crucial intermediates in the agrochemical industry.
Synthesis of 2-((2-chloro-4-methylphenyl)thio)acetic Acid Derivatives
| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| This compound | Ethyl chloroacetate | Sodium hydroxide (B78521) | Ethanol/Water | Ethyl 2-((2-chloro-4-methylphenyl)thio)acetate | 85-95 |
| This compound | Ethyl bromoacetate | Potassium carbonate | Acetone | Ethyl 2-((2-chloro-4-methylphenyl)thio)acetate | 80-90 |
| This compound | Chloroacetic acid | Sodium hydroxide | Water | 2-((2-chloro-4-methylphenyl)thio)acetic acid | 90-98 |
The resulting 2-((2-chloro-4-methylphenyl)thio)acetic acid and its esters are then typically subjected to further chemical modifications to produce the final active herbicidal compounds. These subsequent steps often involve reactions such as chlorination or other substitutions on the aromatic ring or modification of the carboxylic acid group to fine-tune the biological activity and selectivity of the herbicide.
Future Research Directions and Emerging Trends
Development of Green Chemistry Approaches for 2-Chloro-4-methylbenzenethiol Synthesis
The synthesis of aryl thiols, including this compound, is undergoing a transformation driven by the principles of green chemistry. yale.edunih.gov The goal is to design processes that are more environmentally benign by reducing waste, eliminating hazardous substances, and improving energy efficiency. yale.edunih.govmdpi.com
Future research is focused on several key areas:
Use of Greener Solvents and Catalysts: A major emphasis of green chemistry is replacing hazardous solvents with eco-friendly alternatives like water or bio-based solvents. mdpi.com Research is also directed towards developing non-toxic, reusable, and cost-effective catalysts to replace traditional stoichiometric reagents. mdpi.comicfje.org.in For C-S bond formation, copper-catalyzed methods are gaining attention as a more sustainable alternative to palladium-based systems. organic-chemistry.org
Energy-Efficient Methodologies: Microwave-assisted organic synthesis (MAOS) represents a significant advancement. Microwave irradiation can dramatically reduce reaction times, improve yields, and enhance selectivity compared to conventional heating methods. unito.itnih.gov This technique has been successfully applied to various C-S bond-forming reactions and the synthesis of sulfur-containing heterocycles. organic-chemistry.orgresearchgate.net Sonication, which uses ultrasound to promote reactions, is another energy-efficient method being explored for reactions like the oxidation of thiols to disulfides. rsc.org
Solvent-Free and Catalyst-Free Conditions: The ideal green synthesis minimizes or eliminates the use of auxiliary substances. yale.edu Researchers are exploring solvent-free ("neat") conditions, often coupled with microwave assistance, for reactions such as acylation of thiophenols. nih.gov Developing catalyst-free pathways, potentially mediated by acids or other promoters under specific conditions, is another promising avenue that simplifies procedures and reduces waste. organic-chemistry.org
| Green Chemistry Approach | Description | Potential Advantages for this compound Synthesis | References |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions, often leading to rapid and efficient transformations. | Reduced reaction times, higher yields, potential for solvent-free conditions. | unito.itnih.govorganic-chemistry.orgresearchgate.net |
| Use of Bio-derived Solvents | Employs solvents derived from renewable biomass, such as γ-Valerolactone (GVL), as alternatives to petroleum-based solvents. | Reduced environmental impact, improved sustainability, potential for catalyst recycling. | unito.it |
| Catalyst-Free Reactions | Reactions designed to proceed without a catalyst, often under specific conditions of temperature, pressure, or with non-catalytic additives. | Simplified purification, reduced cost, avoidance of toxic metal contamination. | organic-chemistry.org |
| Sonication | Application of ultrasound to induce or accelerate chemical reactions. | Enhanced reaction rates at ambient temperature, improved energy efficiency. | rsc.org |
Exploration of Novel Catalytic Transformations Involving the Thiol Group
The thiol (-SH) group of this compound is a versatile functional handle for a wide range of chemical transformations. Modern catalysis is unlocking new ways to form carbon-sulfur (C-S) and other bonds, moving beyond traditional methods that often required harsh conditions. beilstein-journals.orgrsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-S bond formation under exceptionally mild conditions. nih.gov This strategy uses a photocatalyst (often based on ruthenium or iridium, but increasingly organic dyes) that, upon absorbing visible light, can initiate single-electron transfer (SET) processes. nih.gov This generates highly reactive thiyl radical intermediates from thiols, which can then participate in reactions like thiol-ene and thiol-yne additions to form C-S bonds with anti-Markovnikov selectivity. organic-chemistry.orgnih.govmdpi.com This approach is noted for its high functional group tolerance, making it suitable for complex molecule synthesis. nih.gov
Advanced Transition-Metal Catalysis: While palladium and copper have been mainstays, research continues to refine these systems and explore other metals. Dual-catalyst systems, such as Ni/photoredox catalysis, combine the benefits of both transition metal and photoredox catalysis to achieve challenging transformations like the thioarylation of unprotected peptides. rsc.org Furthermore, the concept of metal-ligand cooperation (MLC) is being explored, where thiols themselves can act as transient, cooperative ligands with a metal center to enable unique catalytic activities in hydrogenation and dehydrogenation reactions. escholarship.orgacs.orgnih.gov
Organocatalysis: The use of small organic molecules as catalysts offers a metal-free alternative for activating the thiol group. cambridgescholars.com For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction of thiols with ynals (alkynes with an aldehyde group) to produce thioesters and other sulfur-containing compounds under mild, metal-free conditions. nih.gov
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the synthesis and reactivity of molecules like this compound. These in silico methods provide insights that are often difficult to obtain through experimentation alone.
Predicting Reactivity and Reaction Mechanisms: DFT calculations can be used to model reaction pathways and determine the energies of transition states and intermediates. nih.gov This allows researchers to predict the most likely mechanism for a given transformation, such as the addition of thiols to other molecules. acs.orgnih.gov By calculating thermodynamic and kinetic parameters, computational models can predict the preferred regiochemistry of a reaction and identify potential side products. nih.govnih.gov For instance, DFT has been used to study the reactivity of various thiols and to understand why certain DFT functionals are better suited for modeling specific reaction types, such as thio-Michael additions. acs.orgnih.govmdpi.com
Catalyst Design and Optimization: Computational modeling can accelerate the discovery of new catalysts. By simulating the interaction between a catalyst, this compound, and other reactants, scientists can predict catalytic efficiency. This allows for the rational design of ligands or catalyst structures with enhanced activity and selectivity before they are synthesized in the lab.
Understanding Material Properties: For derivatives of this compound used in materials, computational methods can predict their electronic and optical properties. For example, Time-Dependent DFT (TD-DFT) has been used to study the absorption spectra of silver nanoclusters coated with aryl thiols, revealing how the thiol ligand influences the material's optical response. figshare.com
| Computational Method | Application Area | Insights Gained | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Calculation of activation energies, prediction of reaction pathways (e.g., radical vs. nucleophilic), and regioselectivity. | nih.govacs.orgnih.gov |
| DFT / Solvation Models (e.g., PCM) | Predictive Synthesis | Evaluation of solvent effects on reaction outcomes; prediction of thermodynamic favorability of different products. | nih.gov |
| Time-Dependent DFT (TD-DFT) | Materials Science | Prediction of optical absorption spectra and understanding of electronic transitions in thiol-functionalized materials. | figshare.com |
Design of Next-Generation Materials Utilizing this compound Derivatives
The unique properties of the thiol group make this compound and its derivatives attractive building blocks for a new generation of advanced materials. The sulfur atom can strongly coordinate to metal surfaces, act as a nucleophile in polymerization reactions, and influence the electronic properties of a molecule.
Self-Assembled Monolayers (SAMs): Aromatic thiols readily form highly ordered, single-molecule-thick layers on metal surfaces, particularly gold and silver. These SAMs are critical in nanotechnology for modifying surface properties, creating biosensors, and fabricating molecular electronic devices. The chloro and methyl groups on the this compound ring would allow for precise tuning of the SAM's packing density, electronic characteristics, and surface energy.
Conducting Polymers and Organic Electronics: Thiophene-based oligomers and polymers are well-known for their use in organic electronics. researchgate.net The thiol group can be used to anchor these or other conjugated systems to electrodes or to create cross-linked polymer networks. Derivatives of this compound could be incorporated into polymer backbones to create materials for organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells, where the halogen and alkyl substituents can fine-tune solubility and electronic energy levels.
Nanoparticle Functionalization: The strong affinity of sulfur for metals makes thiols excellent ligands for stabilizing and functionalizing metal nanoparticles. figshare.com By coating nanoparticles with derivatives of this compound, researchers can control their size, prevent aggregation, and introduce specific functionalities. These functionalized nanoparticles have applications in catalysis, medical imaging, and drug delivery.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. While carboxylates are common linkers, thiol-containing ligands are being explored to create MOFs with novel electronic properties or affinity for heavy metals, making them suitable for sensing or environmental remediation applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Chloro-4-methylbenzenethiol, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : Start with 2-chloro-4-methylbenzene derivatives (e.g., chlorides or bromides) and replace the leaving group with a thiol (-SH) using thiourea or sodium hydrosulfide under reflux (60–80°C). Monitor progress via TLC or GC-MS.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixture) to isolate the product. Typical yields range from 40–65%, depending on steric hindrance and solvent polarity .
- Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps reduce side reactions |
| Solvent | Ethanol/DMF | Polar aprotic solvents enhance nucleophilicity |
| Reaction Time | 6–12 hrs | Prolonged time risks decomposition |
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR : H NMR (CDCl₃) for aromatic protons (δ 6.8–7.4 ppm) and methyl/thiol groups (δ 2.4–2.6 ppm).
- FT-IR : Confirm S-H stretch (~2550 cm⁻¹) and C-Cl vibration (~750 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]⁺ at m/z 172.6).
Q. What safety protocols are critical when handling this compound?
- Storage : Keep in sealed, amber glass containers at 0–6°C to prevent oxidation. Store away from oxidizing agents and metals .
- PPE : Use nitrile gloves (tested for permeation resistance >8 hrs), sealed goggles, and lab coats. For prolonged exposure, employ fume hoods or respirators with A1B1E1K1 filters .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Computational Workflow :
Optimize geometry using B3LYP/6-31G(d) hybrid functional, which balances exact exchange and correlation .
Calculate HOMO-LUMO gaps to assess reactivity.
Simulate vibrational spectra and compare with experimental FT-IR data to validate models .
- Example Output :
| Property | B3LYP/6-31G(d) | Experimental |
|---|---|---|
| S-H Bond Length (Å) | 1.34 | 1.35 |
| HOMO-LUMO Gap (eV) | 4.8 | – |
Q. What strategies resolve contradictions in reported reaction kinetics for thiolation reactions?
- Root-Cause Analysis :
- Solvent Effects : Compare polar vs. nonpolar solvents; DMF may accelerate SNAr mechanisms, while ethanol favors solubility .
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity.
- Case Study : Conflicting yields (40% vs. 65%) in two studies were traced to residual moisture levels (<0.1% vs. 1.5%), which hydrolyzed intermediates.
Q. How can researchers optimize the selectivity of this compound in multi-step syntheses?
- Design of Experiments (DoE) :
- Factors : Temperature, stoichiometry (thiolating agent:substrate ratio), and solvent dielectric constant.
- Response Surface Modeling : Identify interactions between variables. For example, excess NaSH (1.5 eq.) at 70°C maximizes selectivity (>90%) over disulfide byproducts.
- Validation : Use HPLC with UV detection (λ = 254 nm) to quantify product vs. impurities.
Data Contradiction Analysis
Q. Why do computational and experimental bond angles for this compound deviate?
- Hypotheses :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
